molecular formula C21H23ClN2O5S B11247884 Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11247884
M. Wt: 450.9 g/mol
InChI Key: OKTRWURHRCCERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzoate ester, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the final esterification to form the benzoate. Common reagents used in these reactions include chlorosulfonic acid, piperidine, and methyl benzoate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

Scientific Research Applications

METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its structural complexity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance its binding affinity, while the piperidine ring can influence its overall conformation and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
  • METHYL 4-CHLORO-3-{1-[(3-CHLOROPHENYL)METHYL]PIPERIDINE-3-AMIDO}BENZOATE

Uniqueness

METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 3-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)16-4-2-6-19(12-16)23-20(25)17-5-3-11-24(13-17)30(27,28)14-15-7-9-18(22)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,23,25)

InChI Key

OKTRWURHRCCERF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.